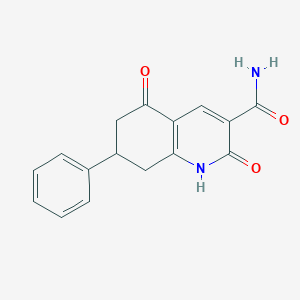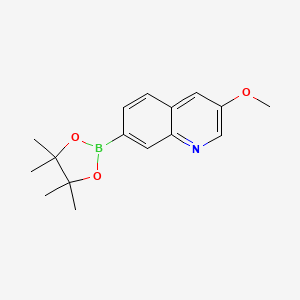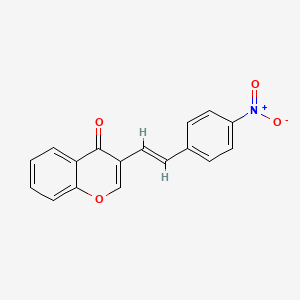
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound that features an indole moiety, an amino group, and a pentanoic acid backbone. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the ethylamino group, and finally the formation of the pentanoic acid moiety. Common reagents used in these steps include indole, ethylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pentanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds with indole moieties are often studied for their potential roles in cell signaling and as neurotransmitter analogs. This compound could be investigated for its interactions with biological receptors and enzymes.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, the compound might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a research reagent.
Mecanismo De Acción
The mechanism of action of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid would depend on its specific interactions with molecular targets. The indole moiety may interact with receptors or enzymes, while the amino and carboxyl groups could participate in hydrogen bonding and ionic interactions. These interactions could modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An amino acid with an indole moiety, involved in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H19N3O3 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-14(19)6-5-13(15(20)21)17-8-7-10-9-18-12-4-2-1-3-11(10)12/h1-4,9,13,17-18H,5-8H2,(H2,16,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
PCNSOOYYRFLNFQ-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)
![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)


![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)




